molecular formula C16H22N2O3 B2360774 N-benzyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide CAS No. 1421441-83-9

N-benzyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide

Cat. No. B2360774
CAS RN: 1421441-83-9
M. Wt: 290.363
InChI Key: UVPBZRBEBNPMFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-benzyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide” is a chemical compound . It is related to the 1,9-dioxa-4-azaspiro[5.5]undecane family of compounds . These compounds have been studied for their potential inhibitory activity against dengue virus type 2 (DENV2) .


Molecular Structure Analysis

The molecular formula of “N-benzyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide” is C16H22N2O3 . Unfortunately, I could not find more detailed information about its molecular structure.


Physical And Chemical Properties Analysis

The physical form of related compound 1,9-dioxa-4-azaspiro[5.5]undecane is a powder . The storage temperature is room temperature . Unfortunately, I could not find more detailed physical and chemical properties for “N-benzyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide”.

Scientific Research Applications

Synthesis Techniques

  • Prins Cascade Cyclization

    A novel Prins cascade process was developed for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. This method involves coupling aldehydes with specific sulfonamides, marking the first report of synthesizing spiromorpholinotetrahydropyran derivatives through Prins bicyclization (Reddy, Medaboina, Sridhar, & Singarapu, 2014).

  • Microwave-Assisted Solid-Phase Synthesis

    The synthesis of piperazines and diazaspirocycles, including 1,9-dioxa-4-azaspiro[5.5]undecanes, has been achieved using microwave-assisted solid-phase synthesis. This process uses primary amines and resin-bound bismesylates, highlighting the efficiency of this method (Macleod, Martínez-Teipel, Barker, & Dolle, 2006).

  • Expedient Synthesis Route for Spiroheterocycles

    An efficient, short, and enantioselective synthesis method for 1,7-dioxa-4,10-dithiaspiro[5.5]undecanes has been developed. This technique involves a one-pot deprotection–spirocyclization process in an acidic medium, showcasing an advanced approach for synthesizing spiroheterocycles (Goubert, Canet, & Sinibaldi, 2006).

Structural and Thermodynamic Studies

  • Crystal Structure and Thermodynamic Properties

    A study on a 1,5-dioxaspiro[5.5] derivative coupled with a benzimidazole moiety was conducted. It focused on its crystal structure and thermodynamic properties, using quantum chemical computations to analyze its geometric structure and spectra, providing insights into the compound's molecular characteristics (Zeng, Wang, & Zhang, 2021).

  • Crystal Structures of Novel Spiro Compounds

    Research on novel spiro compounds containing 1,5-dioxaspiro[5.5]undecane-2,4-dione was performed. X-ray single-crystal diffraction techniques were utilized, offering detailed information on the crystallography of these compounds (Zeng, Meng, Guo, Zhang, & Jian, 2010).

Biological and Pharmacological Exploration

  • Antiviral Evaluation

    A series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, structurally related to 1,9-dioxa-4-azaspiro[5.5]undecanes, were synthesized and evaluated for their antiviral activity. These compounds showed promising results against influenza A/H3N2 virus and human coronavirus 229E, indicating the potential of spirothiazolidinone scaffolds in antiviral drug development (Apaydın, Loy, Stevaert, & Naesens, 2020).

  • Asymmetric Electrochemical Lactonization

    An electrocatalytic process using a modified electrode for the oxidation of diols to produce optically active lactones was developed. This technique demonstrates the potential of 1-azaspiro[5.5]undecane derivatives in asymmetric synthesis, offering a high yield and enantiopurity (Kashiwagi, Kurashima, Chiba, Anzai, Osa, & Bobbitt, 2003).

Mechanism of Action

While the specific mechanism of action for “N-benzyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide” is not available, related compounds in the 1,9-dioxa-4-azaspiro[5.5]undecane family have shown inhibitory activity against dengue virus type 2 (DENV2). Docking calculations identified NS5-methyltransferase as the most probable target for this series of compounds .

Safety and Hazards

The related compound 1,9-dioxa-4-azaspiro[5.5]undecane has several hazard statements including H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The future directions for the study of “N-benzyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide” and related compounds could involve further exploration of their potential as therapeutics for dengue virus type 2 (DENV2) and other diseases . More research is needed to fully understand their synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties.

properties

IUPAC Name

N-benzyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c19-15(17-12-14-4-2-1-3-5-14)18-8-11-21-16(13-18)6-9-20-10-7-16/h1-5H,6-13H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPBZRBEBNPMFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CN(CCO2)C(=O)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.